(s)-1-(3-Nitrophenyl)ethanamine

IMPDH inhibitors chiral resolution pharmaceutical intermediate

Procure (S)-1-(3-nitrophenyl)ethanamine as the pre-resolved chiral intermediate for IMPDH inhibitor synthesis (Vertex WO 0056331), eliminating the optical resolution step required with racemic mixtures. The (S)-stereocenter adjacent to the amino group enables precise stereochemical control in asymmetric transformations. The 3-nitrophenyl substitution imparts electron-withdrawing character for enhanced nucleophilic substitution and reduction reactivity; the nitro group is reducible to 3-aminophenyl for orthogonal derivatization. ≥98% purity with defined enantiomeric excess. For IMPDH-targeted therapeutics or applications requiring enantioselective control, purchase the resolved (S)-enantiomer directly.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 297730-25-7
Cat. No. B2967953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-1-(3-Nitrophenyl)ethanamine
CAS297730-25-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1
InChIKeyAVIBPONLEKDCPQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-1-(3-Nitrophenyl)ethanamine CAS 297730-25-7 – Chiral Amine Building Block for Asymmetric Synthesis


(S)-1-(3-Nitrophenyl)ethanamine (CAS 297730-25-7) is a chiral primary amine featuring a stereogenic carbon adjacent to a 3-nitrophenyl ring and an amino group [1]. With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this compound is classified as a chiral building block and chiral reagent [1]. The nitro group on the aromatic ring imparts electron-withdrawing character that enhances reactivity in nucleophilic substitution and reduction reactions, while the (S)-configuration enables precise stereochemical control in asymmetric transformations [2].

Why Generic 1-(3-Nitrophenyl)ethylamine Cannot Substitute for (S)-1-(3-Nitrophenyl)ethanamine CAS 297730-25-7


In-class substitution between 1-(3-nitrophenyl)ethylamine derivatives fails due to fundamental stereochemical and structural constraints. The racemic mixture (IX) requires optical resolution with L-(+)-tartaric acid to obtain the (S)-enantiomer, and downstream pharmacologically active compounds depend specifically on this stereoconfiguration [1]. The (R)-enantiomer (CAS 1037092-07-1) exhibits distinct spatial orientation of the amino group relative to the nitrophenyl ring, which can alter binding to biological targets or chiral selectors . Furthermore, the positional isomer 2-(3-nitrophenyl)ethanamine (CAS 19008-62-9) lacks the α-methyl stereocenter entirely, rendering it achiral and unsuitable for applications requiring enantioselective control .

(S)-1-(3-Nitrophenyl)ethanamine 297730-25-7: Quantitative Differentiation Evidence vs. Comparator Compounds


(S)-Enantiomer as Specified Intermediate in IMPDH Inhibitor Synthesis Versus Racemic Mixture

The (S)-enantiomer of 1-(3-nitrophenyl)ethanamine is the designated intermediate in the Vertex Pharmaceuticals synthesis of IMPDH enzyme inhibitors, requiring optical resolution of the racemic mixture (IX) with L-(+)-tartaric acid to isolate the desired (S)-isomer (X) [1]. The racemic mixture cannot directly substitute for the (S)-enantiomer in the subsequent catalytic hydrogenation step to produce 1(S)-(3-aminophenyl)ethylamine (XI), as the stereochemistry is fixed in the final carbamate condensation with 2(R)-hydroxypentanenitrile (XII) [1].

IMPDH inhibitors chiral resolution pharmaceutical intermediate

Chiral Purity Specifications: (S)-Enantiomer ≥97-98% Versus Unspecified Stereochemical Purity in Generic Analog

Commercial specifications for (S)-1-(3-nitrophenyl)ethanamine (CAS 297730-25-7) mandate chiral purity of ≥97% by HPLC analysis, with vendor documentation showing 98% minimum purity (HPLC) [1]. In contrast, generic 1-(3-nitrophenyl)ethanamine hydrochloride (CAS 92259-19-3) is supplied without enantiomeric specification, as it lacks stereochemical definition . The (S)-enantiomer is characterized by specific rotation [α] and validated by chiral HPLC retention time matching authenticated standards.

enantiomeric purity chiral HPLC quality specification

Chiral Resolving Agent Capability: (S)-Enantiomer in Enantiomeric Resolution of Racemic Carboxylic Acids

Chiral amines structurally analogous to (S)-1-(3-nitrophenyl)ethanamine are employed as resolving bases in diastereomeric salt formation for enantiomeric resolution of racemic carboxylic acid intermediates [1]. The (S)-configuration of the amine enables formation of diastereomeric salts with racemic acids that exhibit differential solubility, allowing isolation of enantiomerically enriched products. The 3-nitro substitution pattern on the phenyl ring influences crystallization behavior distinct from 2-nitro or 4-nitro positional isomers, as evidenced by Dutch resolution studies where mixtures of 2- and 4-nitrophenyl isomers failed to maintain enantioselectivity [1].

chiral resolution diastereomeric salt formation enantioselective crystallization

Patent-Cited Preference for 1-(3-Nitrophenyl)ethylamine (S)-Enantiomer as Pharmaceutical Intermediate

Patent literature specifically identifies 1-(3-nitrophenyl)ethylamine as a 'particularly preferred' compound, with explicit statement that 'even greater preference is given to the (S)-enantiomer' [1]. This preference hierarchy establishes the (S)-enantiomer as the optimal intermediate among nitro-substituted 1-phenylethylamines for synthesizing IMPDH inhibitor active pharmaceutical ingredients [1][2]. The (R)-enantiomer and racemic mixture are not designated with equivalent preference status.

pharmaceutical intermediate IMPDH inhibitor patent disclosure

Electronic Effect of 3-Nitro Substitution: Electron-Withdrawing Character Distinguishes from Unsubstituted Phenylethylamines

The nitro group at the 3-position of the phenyl ring in (S)-1-(3-nitrophenyl)ethanamine functions as a strong electron-withdrawing substituent that modulates reactivity in nucleophilic substitution and reduction reactions [1]. This electronic effect is absent in unsubstituted (S)-1-phenylethylamine and differs from the 4-nitro and 2-nitro positional isomers, each of which presents distinct resonance and steric influences on reaction outcomes [2]. The nitro group additionally serves as a latent amino functionality, enabling reduction to 3-aminophenylethanamine for further derivatization [1].

electron-withdrawing group reactivity modulation nitroarene chemistry

Optimal Procurement Scenarios for (S)-1-(3-Nitrophenyl)ethanamine CAS 297730-25-7


IMPDH Inhibitor Synthesis: Specified Chiral Intermediate for Inosine-5′-Monophosphate Dehydrogenase Inhibitors

This compound is specifically designated as the chiral intermediate for synthesizing IMPDH enzyme inhibitors as disclosed in Vertex Pharmaceuticals patent WO 0056331 [1]. The synthetic route requires optical resolution of racemic 1-(3-nitrophenyl)ethylamine (IX) with L-(+)-tartaric acid to obtain the (S)-enantiomer (X), which is then reduced and coupled with 2(R)-hydroxypentanenitrile to yield carbamate intermediates leading to biologically active urea derivatives [1]. Researchers developing IMPDH-targeted therapeutics should procure the (S)-enantiomer directly rather than the racemic mixture to avoid resolution steps.

Asymmetric Synthesis and Chiral Building Block Applications Requiring Defined Stereochemistry

The compound serves as a chiral building block in asymmetric synthesis where the (S)-stereocenter adjacent to the amino group enables precise stereochemical control in downstream transformations [1]. Commercial specifications require ≥97-98% purity with defined enantiomeric excess [2]. Applications include the preparation of enantiomerically pure amines, amides, and heterocyclic compounds where stereochemical integrity must be maintained throughout multi-step synthetic sequences.

Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

As a chiral resolving agent, (S)-1-(3-nitrophenyl)ethanamine can be employed in diastereomeric salt formation for enantiomeric resolution of racemic carboxylic acid intermediates [1]. The 3-nitro substitution pattern provides distinct crystallization behavior compared to positional isomers, and the defined (S)-stereochemistry ensures predictable diastereomeric discrimination under optimized solvent dielectric conditions [1]. This application is relevant for laboratories and production facilities requiring enantiomeric enrichment of acid intermediates.

Precursor to 3-Aminophenylethanamine Derivatives via Nitro Group Reduction

The nitro group on the aromatic ring can be reduced to an amino group via catalytic hydrogenation or chemical reduction methods, yielding (S)-1-(3-aminophenyl)ethanamine derivatives [1]. This transformation provides access to bifunctional chiral building blocks bearing both primary aliphatic amine and aromatic amine functionalities, enabling orthogonal derivatization strategies in medicinal chemistry and ligand synthesis. The 3-position substitution pattern positions the resulting amino group for distinct steric and electronic properties compared to 2- or 4-amino analogs.

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